molecular formula C17H16FN3O2 B2757396 N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine CAS No. 477855-27-9

N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2757396
CAS No.: 477855-27-9
M. Wt: 313.332
InChI Key: LKCOSGLABKTVRI-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a 2-fluorophenylmethyl group and two methoxy groups at the 6 and 7 positions. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at the 6 and 7 positions can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the 2-Fluorophenylmethyl Group: The final step involves the introduction of the 2-fluorophenylmethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate quinazoline compound with 2-fluorobenzyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenylmethyl group, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ethanol.

    Substitution: Halides, nucleophiles, in the presence of bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Studied for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
  • N-[(2-bromophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
  • N-[(2-methylphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Uniqueness

N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is unique due to the presence of the fluorine atom in the phenylmethyl group, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-22-15-7-12-14(8-16(15)23-2)20-10-21-17(12)19-9-11-5-3-4-6-13(11)18/h3-8,10H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCOSGLABKTVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327381
Record name N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666212
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477855-27-9
Record name N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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